N-phenyl-3-quinolinesulfonamide
Description
Properties
IUPAC Name |
N-phenylquinoline-3-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2S/c18-20(19,17-13-7-2-1-3-8-13)14-10-12-6-4-5-9-15(12)16-11-14/h1-11,17H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRMIAFDNMKJZQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NS(=O)(=O)C2=CC3=CC=CC=C3N=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
a. 4-Chloro-3-quinolinesulfonamides
- Structure: Features a chlorine substituent at the 4-position of the quinoline ring and a sulfonamide group at the 3-position.
- Reactivity : The 4-chloro group is meta- and ortho-activated by the electron-withdrawing sulfonamide, enabling nucleophilic substitution reactions (e.g., amination) .
- Applications : Used as intermediates for synthesizing bioactive molecules, including enzyme inhibitors .
b. (E)-N-(2-substituted-styryl)-5-chloro-8-hydroxyquinolin-7-yl)-benzenesulfonamides
- Structure: Combines a 5-chloro-8-hydroxyquinoline core with a styryl-linked benzenesulfonamide.
- Key Features : The hydroxy and chloro groups enhance hydrogen bonding and halogen interactions, improving target affinity.
- Synthesis: Prepared via sulfonylation of pre-functionalized quinoline intermediates in pyridine/DMAP .
c. 3-Sulfonylquinolines
- Structure : 3-Sulfonyl group replaces the sulfonamide, altering electronic properties.
- Synthesis: Achieved via Knoevenagel condensation/aza-Wittig cascades, with yields influenced by base selection (e.g., piperidine vs. diethylamine) .
d. 3-Chloro-N-phenyl-phthalimide
- Structure : Phthalimide core with N-phenyl and 3-chloro substituents.
- Applications: Monomer for polyimide synthesis, requiring high purity for polymer applications .
Pharmacological and Chemical Properties
Q & A
Q. What are the common synthetic routes for N-phenyl-3-quinolinesulfonamide, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves multi-step protocols such as Knoevenagel condensation followed by an aza-Wittig reaction. For example, using o-azidobenzaldehyde and β-ketosulfonamides, the reaction proceeds in acetonitrile at 95°C for 6 hours. Optimization studies show that organic bases like piperidine significantly improve yields compared to diethylamine (Table 1, ). Key parameters include temperature control (95°C), solvent choice (MeCN), and stoichiometric ratios. Monitoring via thin-layer chromatography (TLC) ensures reaction completion .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
Methodological Answer: Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) are essential. NMR confirms regioselectivity of the quinoline core and sulfonamide substitution, while HRMS validates molecular weight. Purity is assessed via HPLC with UV detection at 254 nm, ensuring >95% purity for pharmacological studies .
Q. What are the typical chemical reactions involving the sulfonamide and quinoline moieties in this compound?
Methodological Answer: The sulfonamide group undergoes nucleophilic substitution (e.g., alkylation) under basic conditions, while the quinoline ring participates in electrophilic aromatic substitution (e.g., halogenation). For example, bromination at the 6-position of the quinoline core requires Lewis acids like FeBr₃ in dichloromethane .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound derivatives for anti-proliferative activity?
Methodological Answer: SAR studies involve systematic modification of substituents on the quinoline and phenyl groups. For instance, introducing electron-withdrawing groups (e.g., -Cl at the 6-position) enhances cytotoxicity against cancer cell lines (IC₅₀ values <10 µM). Molecular docking with targets like PI3K or tubulin helps rationalize activity; docking scores correlate with experimental IC₅₀ values . Dose-response assays (e.g., MTT) validate potency across derivatives .
Q. What strategies resolve contradictions in reported biological activities of this compound analogs?
Methodological Answer: Discrepancies in IC₅₀ values often arise from variations in assay conditions (e.g., serum concentration, cell passage number). To address this:
Q. How can molecular docking elucidate the mechanism of action of this compound as a kinase inhibitor?
Methodological Answer: Docking simulations (AutoDock Vina, Schrödinger Suite) predict binding poses in kinase ATP-binding pockets. For example, the sulfonamide group forms hydrogen bonds with hinge-region residues (e.g., Glu883 in PI3Kγ), while the quinoline core engages in π-π stacking with hydrophobic pockets. MD simulations (100 ns) assess stability of ligand-protein complexes, with RMSD <2 Å indicating robust binding .
Q. What are the challenges in scaling up the synthesis of this compound while maintaining enantiomeric purity?
Methodological Answer: Scale-up risks include racemization during sulfonamide coupling. Mitigation strategies:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
